N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyphenyl ethylamine and 4-nitro-1H-pyrazole. The synthetic route may involve the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2,5-dimethoxyphenyl ethylamine with a suitable acylating agent, such as propanoyl chloride, under basic conditions.
Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the amide intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors due to its aromatic and heterocyclic components.
Materials Science: The compound may be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It could serve as a probe or tool in studying biological pathways and mechanisms, especially those involving nitro and pyrazole functionalities.
Mechanism of Action
The mechanism by which N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating them. The nitro group could be involved in redox reactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds to N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide include:
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-amino-1H-pyrazol-1-yl)propanamide: This compound features an amino group instead of a nitro group, which could significantly alter its reactivity and biological activity.
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide: The presence of a methyl group instead of a nitro group would affect the compound’s electronic properties and potentially its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-10(14-7-13(24-3)5-6-15(14)25-4)18-16(21)11(2)19-9-12(8-17-19)20(22)23/h5-11H,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOEJROHHTBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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